Cas no 42925-28-0 (3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione)

3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione 化学的及び物理的性質

名前と識別子

-

- Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide

- (4-phenyl-thiazol-2-yl)-cyanamide

- 3-Phenyl-4-sulfolen

- 4-Phenyl-2-sulfolen

- 4-phenyl-2-sulfone

- 4-phenyl-2-thiazolylcarbamonitrile

- 4-phenyl-2-thiolene-1,1-dioxide

- 4-phenyl-4,5-dihydrothiophene-1,1-dioxide

- AGN-PC-013YLC

- amino(4-phenyl(1,3-thiazol-2-yl))carbonitrile

- CTK2G0363

- Cyanamide, (4-phenyl-2-thiazolyl)-

- EN300-101112

- DTXSID80962798

- HMS1372K15

- Z57162396

- NSC137080

- GMEWRVSTRDCOQR-UHFFFAOYSA-

- InChI=1/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-7,10H,8H2

- AKOS000270043

- MLS000333401

- DTXSID20300458

- SCHEMBL11638771

- SMR000436711

- F1294-0175

- CHEMBL1726199

- 4350-74-7

- 3-Phenyl-2,3-dihydro-thiophene 1,1-dioxide

- 3-Phenyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione

- 3-phenyl-2,3-dihydrothiophene 1,1-dioxide

- HMS2807L17

- NSC-137080

- 3-phenyl-2,3-dihydro-1$l^{6}-thiophene-1,1-dione

- AKOS016039641

- 3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione

- CS-0222027

- 42925-28-0

- CCG-113253

- 2,3-dihydro-3-phenyl-Thiophene, 1,1-dioxide

- 4-phenyl-4,5-dihydrothiophene 1,1-dioxide

- ChemDiv2_001379

-

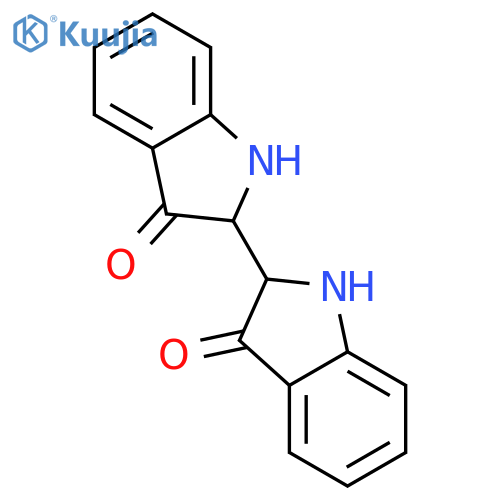

- インチ: InChI=1S/C16H12N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,13-14,17-18H

- InChIKey: JOTRJOWDDJFASP-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(C(C(C3NC4=CC=CC=C4C3=O)N2)=O)=C1

計算された属性

- せいみつぶんしりょう: 194.04015073g/mol

- どういたいしつりょう: 194.04015073g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 399.6±42.0 °C at 760 mmHg

- フラッシュポイント: 257.7±20.6 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P322528-50mg |

3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione |

42925-28-0 | 50mg |

$ 210.00 | 2022-06-03 | ||

| Enamine | EN300-101112-2.5g |

3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione |

42925-28-0 | 93% | 2.5g |

$2127.0 | 2023-10-28 | |

| 1PlusChem | 1P0071A5-1g |

Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide |

42925-28-0 | 93% | 1g |

$1405.00 | 2024-05-02 | |

| 1PlusChem | 1P0071A5-2.5g |

Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide |

42925-28-0 | 93% | 2.5g |

$2691.00 | 2024-05-02 | |

| 1PlusChem | 1P0071A5-100mg |

Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide |

42925-28-0 | 93% | 100mg |

$527.00 | 2024-05-02 | |

| Aaron | AR0071IH-500mg |

Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide |

42925-28-0 | 95% | 500mg |

$1190.00 | 2025-02-14 | |

| Enamine | EN300-101112-1g |

3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione |

42925-28-0 | 93% | 1g |

$1086.0 | 2023-10-28 | |

| Aaron | AR0071IH-2.5g |

Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide |

42925-28-0 | 95% | 2.5g |

$2950.00 | 2025-02-14 | |

| Aaron | AR0071IH-50mg |

Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide |

42925-28-0 | 95% | 50mg |

$372.00 | 2025-02-14 | |

| 1PlusChem | 1P0071A5-10g |

Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide |

42925-28-0 | 93% | 10g |

$5831.00 | 2024-05-02 |

3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione 関連文献

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dioneに関する追加情報

Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide (CAS No. 42925-28-0): A Comprehensive Overview

Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide, identified by its CAS number 42925-28-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and industrial applications. The structural uniqueness of Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide lies in its fused ring system and the presence of a phenyl group at the 3-position, which contributes to its distinct chemical and pharmacological properties.

The synthesis of Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide involves multi-step organic reactions that highlight the versatility of modern synthetic methodologies. The process typically begins with the formation of the dihydrothiophene core through cyclization reactions, followed by functionalization at the 3-position with a phenyl group. The introduction of the 1,1-dioxide moiety further modifies the electronic and steric properties of the molecule, making it a valuable intermediate in the development of more complex chemical entities.

In recent years, Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide has been explored for its potential applications in medicinal chemistry. Its structural framework suggests that it may exhibit inhibitory effects on various biological targets due to its ability to interact with enzymes and receptors. Preliminary studies have indicated that derivatives of this compound may possess anti-inflammatory, antimicrobial, and even anticancer properties. These findings have spurred further research into optimizing its structure for enhanced efficacy and reduced toxicity.

The pharmacological activity of Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide is influenced by its molecular interactions at the atomic level. The presence of both sulfur and oxygen atoms in its structure allows for hydrogen bonding and dipole-dipole interactions with biological targets. This dual functionality makes it an attractive scaffold for designing molecules that can selectively bind to specific proteins or enzymes involved in disease pathways. Computational modeling and molecular dynamics simulations have been instrumental in understanding these interactions at a quantitative level.

One of the most promising areas of research involving Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide is its potential use as a precursor for drug development. By modifying specific atoms or groups within its structure, chemists can generate libraries of derivatives with tailored properties. For instance, replacing the phenyl group with other aromatic or heterocyclic moieties could lead to novel compounds with improved solubility or bioavailability. Such modifications are often guided by high-throughput screening techniques that allow for rapid evaluation of large compound collections.

The role of Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide in material science is also noteworthy. Its rigid aromatic core and functionalized side chains make it a suitable candidate for developing organic semiconductors or liquid crystals. These materials are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune the electronic properties of such materials through structural modifications opens up new possibilities for innovation in nanotechnology and renewable energy.

In conclusion, Thiophene,2,3-dihydro-3-phenyl-, 1,1-dioxide (CAS No. 42925-28-0) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and versatile reactivity make it a valuable tool for researchers in pharmaceuticals and materials science alike. As our understanding of its properties continues to grow through advanced synthetic and analytical techniques, we can anticipate even more innovative uses emerging in the near future.

42925-28-0 (3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione) 関連製品

- 2593-27-3(2-bromo-N-hydroxybenzamide)

- 220040-48-2(Methyl 6-(chloromethyl)picolinate)

- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)

- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)

- 1805841-40-0(4-(Chloromethyl)-3-ethylphenylhydrazine)

- 2034385-09-4(N-{3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide)

- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)

- 2361836-77-1(N-(2-cyanoethyl)-N-(2,2-dimethylpropyl)-4-(prop-2-enamido)benzamide)

- 872695-82-4(5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)

- 121087-84-1(N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide)